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Compound Name:
6-Chloro-7-deazapurine-beta-D-

riboside

Cat. No.: B015040 Get Quote

An In-depth Technical Guide to the Biological Activity of 6-Chloro-7-deazapurine-β-D-riboside

Abstract
6-Chloro-7-deazapurine-β-D-riboside is a synthetic nucleoside analog belonging to the

pyrrolo[2,3-d]pyrimidine class. The substitution of the N7 atom of the purine ring with a carbon

atom confers unique chemical and biological properties, making the 7-deazapurine scaffold a

"privileged" structure in medicinal chemistry. This guide provides a comprehensive technical

overview of the multifaceted biological activities of 6-Chloro-7-deazapurine-β-D-riboside,

detailing its mechanisms of action, summarizing its therapeutic potential across different fields,

and exploring its critical role as a versatile intermediate in the synthesis of novel therapeutic

agents. We will delve into its function as an enzyme inhibitor, its activity spectrum from

antifungal to antimycobacterial, and its utility as a stable probe for biochemical research.

Molecular Profile and Structural Significance
6-Chloro-7-deazapurine-β-D-riboside, also known as 6-Deamino-6-chlorotubercidin, is

structurally analogous to natural purine ribonucleosides.[1] Its defining features are the C-N

substitution at position 7 of the purine core and a chlorine atom at position 6. The 7-deaza

modification enhances the chemical stability of the molecule, particularly the N-glycosidic bond,

by making it resistant to enzymatic cleavage by phosphorylases.[1][2] This stability makes it an

excellent tool for studying kinase enzymes.[2] The 6-chloro substituent serves as a reactive
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handle, making the compound a valuable precursor for synthesizing a wide array of derivatives

with diverse biological functions.[3]

Property Value

CAS Number 16754-80-6[4][5]

Molecular Formula C₁₁H₁₂ClN₃O₄[4][5][6]

Molecular Weight 285.68 g/mol [4]

Synonyms

4-Chloro-7-(D-ribofuranosyl)pyrrolo[2,3-

d]pyrimidine, 6-Deamino-6-chlorotubercidin,

NSC 101161[1]

Class Nucleoside Analog, Pyrrolo[2,3-d]pyrimidine

Core Mechanism of Action: Enzyme Inhibition
The primary and most well-characterized mechanism of action for 6-Chloro-7-deazapurine-β-D-

riboside and its derivatives is the inhibition of key enzymes involved in purine metabolism.

Inhibition of Adenosine Kinase (ADK)
Adenosine kinase (ADK) is a crucial enzyme in the purine salvage pathway, responsible for

phosphorylating adenosine to adenosine monophosphate (AMP). This pathway is vital for

cellular energy homeostasis and nucleic acid synthesis. 6-Chloro-7-deazapurine-β-D-riboside

has been identified as an inhibitor of ADK.[4]

Notably, research on related 2-substituted 6-(het)aryl-7-deazapurine ribonucleosides has

shown that this class of compounds can be potent and highly selective inhibitors of

Mycobacterium tuberculosis ADK over the human ortholog.[7] This selectivity is a cornerstone

of modern antimicrobial drug development, aiming to maximize efficacy against the pathogen

while minimizing host toxicity. While the parent compound's specific selectivity profile is part of

ongoing research, its inhibitory action establishes a clear mechanistic pathway. The

discrepancy often observed between potent enzymatic inhibition and moderate whole-cell

activity against mycobacteria may be attributed to poor uptake through the complex bacterial

cell wall or the pathogen's use of parallel biosynthetic pathways.[7]
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Experimental Workflow: In Vitro Adenosine Kinase (ADK) Inhibition Assay

This protocol describes a standard spectrophotometric assay to determine the inhibitory

potential of 6-Chloro-7-deazapurine-β-D-riboside against ADK. The assay couples the

production of ADP from the ADK reaction to the oxidation of NADH via pyruvate kinase (PK)

and lactate dehydrogenase (LDH).
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Assay Preparation

Reaction & Measurement

Data Analysis

Prepare Assay Buffer:
Tris-HCl, KCl, MgCl₂, ATP,
Pep, NADH, PK/LDH mix

Prepare Compound Plate:
Serial dilutions of

6-Chloro-7-deazapurine-β-D-riboside

Prepare Enzyme:
Dilute ADK to working

concentration in assay buffer

Add buffer, compound,
and adenosine (substrate)

to 384-well plate

Initiate reaction by
adding ADK enzyme

Measure absorbance at 340 nm
kinetically over 30 min

at 37°C

Calculate rate of NADH oxidation
(decrease in A340)

Plot reaction rate vs.
compound concentration

Determine IC₅₀ value
using non-linear regression

Click to download full resolution via product page

Caption: Workflow for an in vitro ADK inhibition assay.
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Interference with Nucleic Acid Synthesis
As a nucleoside analog, 6-Chloro-7-deazapurine-β-D-riboside has the potential to interfere with

nucleic acid synthesis.[1] This mechanism is fundamental to the activity of many antiviral and

anticancer drugs.

The proposed pathway involves:

Cellular Uptake: The compound is transported into the cell.

Anabolic Phosphorylation: Intracellular kinases sequentially phosphorylate the riboside to its

monophosphate, diphosphate, and ultimately triphosphate form.

Inhibition or Incorporation: The resulting triphosphate analog can act as a competitive

inhibitor of DNA or RNA polymerases or be incorporated into growing nucleic acid chains,

leading to chain termination or the synthesis of dysfunctional genetic material.

The 7-deaza modification enhances the stability of the analog, potentially increasing its

intracellular half-life and allowing for greater accumulation of the active triphosphate form.[1]

Intracellular Activation

6-Chloro-7-deazapurine
-β-D-riboside
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Caption: Intracellular activation and mechanism of action.

Spectrum of Biological Activities
6-Chloro-7-deazapurine-β-D-riboside has demonstrated a range of biological effects,

underscoring its potential as a lead compound or a versatile synthetic starting point.
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Antifungal Activity
The compound exhibits notable antifungal properties, particularly against plant pathogenic

fungi.[8][9] This activity suggests a mechanism of action that targets essential fungal pathways,

which may include purine metabolism or nucleic acid synthesis, similar to its effects in other

organisms.

Target Organism Reported Activity (Concentration)

Cochliobolus miyabeanus Active at 20 ppm[8]

Pyricularia oryzae Active at 20 ppm[8]

Colletotrichum lagenarium Active at 20 ppm[8]

Phytophthora infestans Active at 20 ppm[8]

Antiviral and Anticancer Potential
While direct, potent antiviral or anticancer activity for 6-Chloro-7-deazapurine-β-D-riboside is

not extensively documented, its core structure is foundational to numerous potent agents in

these fields.[10][11] The 7-deazapurine scaffold is present in several nucleoside analogs that

have advanced to clinical trials for treating viruses like Hepatitis C (HCV).[11] Its primary role in

this context is as a key synthetic intermediate.[3][12] The 6-chloro position is readily displaced

by various nucleophiles, and the 7-position can be modified via cross-coupling reactions,

allowing for the creation of large libraries of novel compounds for screening.
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Chemical Modifications

Resulting Bioactive Agents

6-Chloro-7-deazapurine
-β-D-riboside

SNAr at C6:
(Amination, Alkoxylation)

Cross-Coupling at C6:
(Suzuki, Sonogashira)

Modification of Ribose:
(Prodrugs, 2'-substitution)

Antiviral Agents
(e.g., HCV Inhibitors)

Anticancer Agents
(e.g., Cytostatic Nucleosides)

Antiparasitic Agents
(e.g., Antikinetoplastids)

GPCR Modulators
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Caption: Role as a versatile synthetic intermediate.

Antiparasitic Research
Kinetoplastid parasites, the causative agents of diseases like leishmaniasis and Chagas

disease, lack the ability to synthesize purines de novo and are therefore highly dependent on

salvaging them from their host.[13] This dependency makes the purine salvage pathway an
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attractive drug target. Studies on 7-modified 6-methyl tubercidin derivatives, which share the

same core scaffold, have identified compounds with broad-spectrum activity against

Trypanosoma and Leishmania species.[13] This highlights the potential of the 6-chloro-7-

deazapurine scaffold as a starting point for developing novel antiparasitic agents.

Conclusion and Future Directions
6-Chloro-7-deazapurine-β-D-riboside is a molecule of significant interest, acting as both a

biologically active compound and a cornerstone for synthetic chemistry. Its established

mechanisms, including the inhibition of adenosine kinase and interference with nucleic acid

synthesis, provide a solid foundation for its observed antifungal and antimycobacterial effects.

The true power of this compound, however, lies in its versatility as a synthetic intermediate. The

ability to readily modify both the purine-like base and the ribose sugar has enabled the

development of advanced nucleoside analogs with potent and specific activities across

virology, oncology, and parasitology.

Future research should focus on:

Improving Cellular Permeability: Designing prodrug strategies to enhance uptake, particularly

for applications like antimycobacterial therapy.

Structure-Activity Relationship (SAR) Studies: Systematically exploring substitutions at the

C6 and C7 positions to optimize potency and selectivity for specific enzyme or receptor

targets.

Exploring New Targets: Leveraging the 7-deazapurine scaffold to design ligands for other

important biological targets, such as STING agonists for immunotherapy or modulators of G

protein-coupled receptors.[14][15]

In conclusion, 6-Chloro-7-deazapurine-β-D-riboside represents a validated and highly valuable

platform in the ongoing quest for novel therapeutics. Its study provides critical insights into

enzyme inhibition and nucleoside biochemistry, while its application in synthesis continues to

fuel the drug discovery pipeline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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